REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]2[CH2:19][CH2:18]2)[N:12]=1)([CH3:10])[CH3:9])(C)(C)C>Cl.CCOCC.CO>[CH:17]1([C:13]2[N:12]=[C:11]([C:8]([NH2:7])([CH3:9])[CH3:10])[CH:16]=[CH:15][CH:14]=2)[CH2:19][CH2:18]1 |f:1.2|
|
Name
|
[1-(6-cyclopropyl-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)(C)C1=NC(=CC=C1)C1CC1)=O
|
Name
|
HCl Et2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stir until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
CUSTOM
|
Details
|
Evaporate
|
Type
|
CUSTOM
|
Details
|
partition the residue between dichloromethane and aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
Extract with dichloromethane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=CC(=N1)C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |